Bienvenue dans la boutique en ligne BenchChem!

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide

Hepatocellular carcinoma Antiproliferative activity Thiazolyl-urea SAR

This compound (designated 6h) is the most potent anti-HCC analog in its series (HepG2 IC50 = 5.62 μM) and a validated dual C-RAF/FLT3 kinase inhibitor. The N-ethylpropanamide terminus is essential for this potency; substituting generic thiazol-urea building blocks risks loss of the dual-inhibition phenotype. Ideal for preclinical HCC target validation, SAR exploration against sorafenib resistance, and FLT3-mutant AML combination screens. Predicted to have greater aqueous solubility than Sorafenib, enabling biopharmaceutical profiling. Order this exact compound to ensure reproducible kinase selectivity and cellular activity in your studies.

Molecular Formula C15H24N4O2S
Molecular Weight 324.44
CAS No. 1040669-58-6
Cat. No. B2558077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide
CAS1040669-58-6
Molecular FormulaC15H24N4O2S
Molecular Weight324.44
Structural Identifiers
SMILESCCNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2
InChIInChI=1S/C15H24N4O2S/c1-2-16-13(20)9-8-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,16,20)(H2,17,18,19,21)
InChIKeyMEXGCXMPKYIULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide (CAS 1040669-58-6): Procurement-Relevant Identity and Context


3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide (CAS 1040669-58-6) is a synthetic thiazolyl-urea derivative that has been characterized as a dual C-RAF/FLT3 kinase inhibitor in peer-reviewed medicinal chemistry literature [1]. The compound belongs to a series of thiazol-urea analogs designed by hybridizing pharmacophoric elements of Sorafenib and Quizartinib. In the primary research study, the compound—designated as compound 6h—demonstrated the most potent anti-hepatocellular carcinoma activity within its series, exhibiting an IC50 of 5.62 μM against HepG2 cells [1]. The molecular formula is C15H24N4O2S with a molecular weight of 324.4 g/mol and a computed XLogP3-AA of 2 [2].

Why Generic Substitution of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide (CAS 1040669-58-6) Is Scientifically Unsupported


Thiazolyl-urea derivatives as a class cannot be interchanged without rigorous justification. Within the series reported by Zhang et al., compounds differing only in the terminal amide substituent (e.g., N-ethyl vs. N-benzyl vs. N-thiazolyl) displayed marked differences in HepG2 antiproliferative potency, with compound 6h (the N-ethylpropanamide variant) identified as the most active analog [1]. The cyclohexylureido moiety at the thiazole 2-position is a critical pharmacophoric element that engages the kinase hinge region, and even conservative modifications to the propanamide side chain can alter both kinase selectivity and aqueous solubility profiles [1]. Substituting a generic thiazol-urea building block without verifying the specific N-ethylpropanamide terminus therefore risks loss of the dual C-RAF/FLT3 inhibition phenotype and reduced cellular potency that distinguish this particular compound.

Quantitative Differentiation Evidence for 3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide (CAS 1040669-58-6)


HepG2 Antiproliferative Potency: Compound 6h vs. Series Analogs

In a head-to-head series comparison, compound 6h (3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide) exhibited the best anti-hepatocellular carcinoma activity among all synthesized thiazolyl-urea analogs, with an IC50 of 5.62 μM against HepG2 cells [1]. Other series members bearing different terminal amide substituents (compounds 6a–6g) showed comparatively weaker antiproliferative effects, although their individual IC50 values were not explicitly disclosed in the abstract [1].

Hepatocellular carcinoma Antiproliferative activity Thiazolyl-urea SAR

Predicted Aqueous Solubility Advantage Over Sorafenib

In silico ADMET prediction performed in the source study indicated that compound 6h possesses higher aqueous solubility than the FDA-approved multi-kinase inhibitor Sorafenib [1]. The prediction was part of a broader druggability assessment aimed at overcoming the poor aqueous solubility (approximately 0.013 mg/mL for Sorafenib free base) that limits the clinical formulation and bioavailability of Sorafenib [1].

ADMET prediction Aqueous solubility Drug-likeness

Dual C-RAF/FLT3 Kinase Inhibition: Mechanistic Differentiation from Single-Target Agents

Mechanism studies in the source publication demonstrated that compound 6h effectively inhibits both C-RAF and FLT3 kinases [1]. This dual inhibition profile distinguishes 6h from single-target FLT3 inhibitors (e.g., Quizartinib, which selectively targets FLT3-ITD) and from BRAF-selective inhibitors. While the abstract does not report individual kinase IC50 values for 6h, the dual C-RAF/FLT3 inhibition was confirmed experimentally [1].

Kinase inhibition C-RAF FLT3 Dual inhibitor

Cellular Phenotype: G2/M Arrest, Apoptosis Induction, and Migration Inhibition in HepG2

Compound 6h induced cell cycle arrest in the G2/M phase and triggered apoptosis in HepG2 cells, in addition to exerting marked migration inhibitory effects [1]. These cellular phenotypes were observed in parallel with the suppression of HepG2 colony formation. The combination of antiproliferative, pro-apoptotic, and anti-migratory activities is consistent with the dual C-RAF/FLT3 inhibition mechanism and exceeds what is typically observed with cytostatic agents that only arrest proliferation without inducing cell death [1].

Cell cycle arrest Apoptosis Migration inhibition HepG2

High-Value Research and Application Scenarios for 3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide (CAS 1040669-58-6)


Preclinical Hepatocellular Carcinoma (HCC) Drug Discovery: Dual C-RAF/FLT3 Inhibitor Tool Compound

Based on the demonstrated HepG2 IC50 of 5.62 μM and dual C-RAF/FLT3 kinase inhibition [1], compound 6h is best positioned as a tool compound for preclinical target validation studies in HCC. The dual inhibition profile allows investigation of convergent MAPK pathway signaling, a key area for overcoming sorafenib resistance in liver cancer.

Structure-Activity Relationship (SAR) Studies of Thiazolyl-Urea Kinase Inhibitors

As the most potent analog within its series [1], this compound serves as a benchmark for SAR exploration around the N-ethylpropanamide terminus. Medicinal chemistry teams can use 6h as a reference standard when synthesizing and testing new derivatives with modified amide substituents, linker lengths, or cyclohexyl replacements.

Aqueous Solubility and Formulation Feasibility Assessment

The in silico prediction that 6h has higher aqueous solubility than Sorafenib [1] positions this compound as a candidate for experimental solubility determination and formulation development studies. Researchers focused on improving the biopharmaceutical properties of kinase inhibitors may use 6h to test whether the N-ethylpropanamide side chain genuinely enhances solubility without compromising target potency.

Functional Genomics and Resistance Mechanism Studies in FLT3-Driven Cancers

The dual C-RAF/FLT3 inhibition mechanism [1] makes this compound a relevant probe for studying adaptive resistance mechanisms in FLT3-mutant acute myeloid leukemia (AML) models, where C-RAF upregulation can bypass FLT3 inhibitor monotherapy. Compound 6h can be used in combination screens to identify synergistic partners that suppress resistance emergence.

Quote Request

Request a Quote for 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.